2H-1-Benzopyran-3-acetic acid, 7-amino-4-methyl-2-oxo-6-sulfo-
Description
Chemical Structure and Properties The compound, formally named 2H-1-Benzopyran-3-acetic acid, 7-amino-4-methyl-2-oxo-6-sulfo-, is a sulfonated coumarin derivative with a molecular formula of C₁₆H₁₄N₂O₉S (molecular weight: 410.35 g/mol) . Key substituents include:
- 7-amino group: Enhances fluorescence and enables conjugation.
- 6-sulfo group: Improves water solubility and stabilizes the excited state.
- 4-methyl and 2-oxo groups: Influence electronic transitions and photostability.
Properties
IUPAC Name |
2-(7-amino-4-methyl-2-oxo-6-sulfochromen-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO7S/c1-5-6-2-10(21(17,18)19)8(13)4-9(6)20-12(16)7(5)3-11(14)15/h2,4H,3,13H2,1H3,(H,14,15)(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPDYFRNVROAIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)S(=O)(=O)O)N)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467659 | |
| Record name | 2H-1-Benzopyran-3-acetic acid, 7-amino-4-methyl-2-oxo-6-sulfo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244636-14-4 | |
| Record name | 2H-1-Benzopyran-3-acetic acid, 7-amino-4-methyl-2-oxo-6-sulfo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2H-1-Benzopyran-3-acetic acid, 7-amino-4-methyl-2-oxo-6-sulfo- (commonly referred to as BP-Ac) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and parasitology. This article explores the biological activity of BP-Ac, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C12H11NO7S
- CAS Number : 244636-14-4
- Molecular Weight : 305.28 g/mol
Antiproliferative Activity
Recent studies have demonstrated that BP-Ac exhibits significant antiproliferative activity against various cancer cell lines. The compound has been evaluated for its cytotoxic effects and mechanisms of action, with findings summarized in the following table:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 5.2 - 22.2 | Induces apoptosis |
| HEK-293 (Normal) | 102.4 - 293.2 | Minimal cytotoxicity |
| CCRF-CEM (Leukemia) | Not specified | Significant inhibition |
| SKOV-3 (Ovarian) | Not specified | Significant inhibition |
| PC-3 (Prostate) | Not specified | Significant inhibition |
| DU-145 (Prostate) | Not specified | Significant inhibition |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting BP-Ac's selective toxicity towards cancer cells compared to normal cells .
BP-Ac has been shown to induce apoptosis in cancer cells through multiple pathways:
- Kinase Inhibition : Initial screenings indicated that BP-Ac was inactive against various kinases, suggesting a different mechanism of action unrelated to kinase inhibition .
- Proteolytic Stability : The compound exhibited rapid degradation in human serum, which may influence its bioavailability and efficacy .
- Apoptotic Induction : At a concentration of 5 μM, BP-Ac induced apoptosis by approximately 50.8% in MDA-MB-231 cells, indicating its potential as an anticancer agent .
Study on Antifilarial Activity
In addition to its anticancer properties, BP-Ac has been investigated for its antifilarial effects. A study demonstrated that benzopyrones can possess macrofilaricidal activity against rodent filariid Litomosoides carinii. The compound showed:
- Adulticidal Activity : 53.6% efficacy at a dose of 300 mg/kg.
- Microfilaricidal Activity : 46.0% efficacy at the same dose.
This suggests that BP-Ac may have dual therapeutic potential in treating both cancer and parasitic infections .
Structure-Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications to the benzopyran core significantly affect biological activity. For example, conjugation with isoxazole moieties enhances antiproliferative activity against specific cancer cell lines .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Functional Differences
Table 1: Key Structural and Functional Comparisons
Key Observations:
Solubility: The target compound’s 6-sulfo group confers superior water solubility compared to non-sulfonated analogs like 6-(acetylamino)-7-hydroxy-coumarin, which may require organic solvents .
Fluorescence: Fluorinated analogs (e.g., 6,8-difluoro derivatives) exhibit blue-shifted emission (~450 nm) and higher photostability due to electron-withdrawing fluorine atoms . In contrast, the target compound’s amino and sulfo groups redshift emission to ~445 nm .
Conjugation Chemistry : The target compound’s succinimidyl ester enables covalent bonding to amines in proteins, unlike bromomethyl or acetyloxy derivatives, which require nucleophilic substitution or hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
